molecular formula C5H4Br2O3 B8665866 4,5-Bis(bromomethyl)-1,3-dioxol-2-one CAS No. 62458-19-9

4,5-Bis(bromomethyl)-1,3-dioxol-2-one

Cat. No. B8665866
CAS RN: 62458-19-9
M. Wt: 271.89 g/mol
InChI Key: GZMPBWRVQSXAJR-UHFFFAOYSA-N
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Patent
US04434173

Procedure details

To a stirred solution of 1.22 g of 4-bromomethyl-5-methyl-2-oxo-1,3-dioxole in 30 ml of carbon tetrachloride was added 1.125 g of N-bromosuccinimide. The resulting solution was heated under reflux and irradiated for 15 minutes. The reaction mixture was filtered hot, cooled, and then evaporated in vacuo to give the title product as a yellow oil.
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
1.125 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]1[O:4][C:5](=[O:9])[O:6][C:7]=1[CH3:8].[Br:10]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[Br:1][CH2:2][C:3]1[O:4][C:5](=[O:9])[O:6][C:7]=1[CH2:8][Br:10]

Inputs

Step One
Name
Quantity
1.22 g
Type
reactant
Smiles
BrCC=1OC(OC1C)=O
Name
Quantity
1.125 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
irradiated for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered hot
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrCC=1OC(OC1CBr)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.